2-(2-(Cyclohexylmethoxy)phenyl)ethanol
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Overview
Description
2-(2-(Cyclohexylmethoxy)phenyl)ethanol is an organic compound that belongs to the class of alcohols It features a cyclohexylmethoxy group attached to a phenyl ring, which is further connected to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Cyclohexylmethoxy)phenyl)ethanol can be achieved through several methods. One common approach involves the reaction of cyclohexylmethanol with 2-bromoethylbenzene in the presence of a base, such as potassium carbonate, to form the desired product. The reaction typically occurs under reflux conditions in an organic solvent like toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Cyclohexylmethoxy)phenyl)ethanol undergoes various chemical reactions, including:
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alkanes
Substitution: Formation of nitro or halogenated derivatives
Scientific Research Applications
2-(2-(Cyclohexylmethoxy)phenyl)ethanol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-(Cyclohexylmethoxy)phenyl)ethanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis . Additionally, its anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Similar Compounds
Phenoxyethanol: An ether alcohol with similar structural features but different functional groups.
Benzyl alcohol: Another aromatic alcohol with a simpler structure.
Cyclohexanol: A cyclohexane derivative with a hydroxyl group.
Uniqueness
2-(2-(Cyclohexylmethoxy)phenyl)ethanol is unique due to its combination of a cyclohexylmethoxy group and a phenyl ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the development of new therapeutic agents.
Properties
IUPAC Name |
2-[2-(cyclohexylmethoxy)phenyl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c16-11-10-14-8-4-5-9-15(14)17-12-13-6-2-1-3-7-13/h4-5,8-9,13,16H,1-3,6-7,10-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSFQIHOPJIGME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=CC=CC=C2CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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